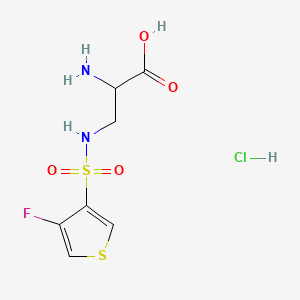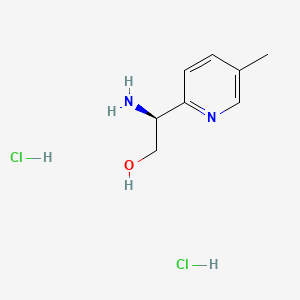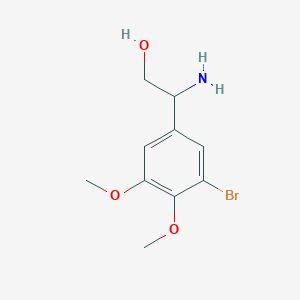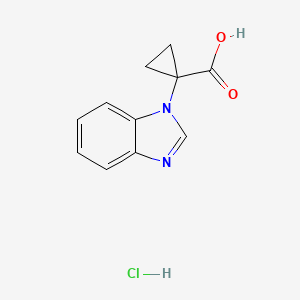
2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride is a versatile chemical compound with myriad applications in scientific research. This compound is known for its unique structural features, which include an amino group, a fluorothiophene ring, and a sulfonamido group. These features make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride typically involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields racemic 2-amino-3-(heteroaryl)propanoic acids, which can then be further modified to introduce the fluorothiophene and sulfonamido groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for maximum yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The sulfonamido group can be reduced to form amines.
Substitution: The fluorine atom on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted thiophene compounds. These products can be further utilized in different applications, including drug development and material science.
Applications De Recherche Scientifique
2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structural features allow it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(4-chlorothiophene-3-sulfonamido)propanoic acid hydrochloride
- 2-Amino-3-(4-bromothiophene-3-sulfonamido)propanoic acid hydrochloride
- 2-Amino-3-(4-methylthiophene-3-sulfonamido)propanoic acid hydrochloride
Uniqueness
2-Amino-3-(4-fluorothiophene-3-sulfonamido)propanoic acid hydrochloride stands out due to the presence of the fluorine atom on the thiophene ring. This fluorine atom imparts unique electronic properties to the compound, making it more reactive and versatile in various chemical reactions compared to its chloro, bromo, and methyl analogs .
Propriétés
Formule moléculaire |
C7H10ClFN2O4S2 |
|---|---|
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
2-amino-3-[(4-fluorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9FN2O4S2.ClH/c8-4-2-15-3-6(4)16(13,14)10-1-5(9)7(11)12;/h2-3,5,10H,1,9H2,(H,11,12);1H |
Clé InChI |
NVUKSFUMEMRBRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CS1)S(=O)(=O)NCC(C(=O)O)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13485676.png)



![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B13485711.png)


![{1-Azaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13485730.png)

![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485737.png)
